2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine
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Overview
Description
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C7H9N5O This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a hydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxaldehyde with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide involves its ability to interact with specific molecular targets and pathways. The hydroxyl group on the pyridine ring allows it to form hydrogen bonds with biological molecules, while the hydrazinecarboximidamide moiety can participate in redox reactions. These interactions enable the compound to modulate enzyme activity, inhibit protein-protein interactions, and exert antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylpyridine: Similar in structure but lacks the hydrazinecarboximidamide moiety.
5-Hydroxy-2-methylpyridine: Similar in structure but with a methyl group instead of the hydrazinecarboximidamide moiety.
2-Hydroxy-6-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide lies in its combination of a hydroxyl-substituted pyridine ring and a hydrazinecarboximidamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-[(5-hydroxypyridin-2-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C7H9N5O/c8-7(9)12-11-3-5-1-2-6(13)4-10-5/h1-4,13H,(H4,8,9,12) |
InChI Key |
OEMUUZJTCZMSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)C=NN=C(N)N |
Origin of Product |
United States |
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